2-Fluoro-4-methyl-5-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated nitrobenzoic acid derivatives often involves multistep reactions, including nitration, halogenation, and functional group transformations. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is synthesized and used as a starting material for the preparation of various heterocyclic compounds . Similarly, 2-fluoro-4-nitrobenzoic acid can be obtained from 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst . These methods highlight the versatility of fluorinated nitrobenzoic acids in organic synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated nitrobenzoic acids is characterized by the presence of electronegative fluorine and nitro groups, which can affect the electron density distribution within the molecule. X-ray crystallography is often used to confirm the structure of such compounds, as seen in the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene . The presence of these groups can also influence the hydrogen-bonding patterns when forming cocrystals with other molecules, as observed in the cocrystals of 5-fluorouracil with 4-methylbenzoic acid and 3-nitrobenzoic acid .
Chemical Reactions Analysis
Fluorinated nitrobenzoic acids participate in a variety of chemical reactions, primarily due to their reactive functional groups. They can undergo substitution reactions, as seen with the immobilization of 4-chloro-2-fluoro-5-nitrobenzoic acid on Rink resin, followed by chlorine substitution and cyclization to afford different heterocycles . Reduction reactions are also common, where nitro groups are converted to amino groups, as demonstrated in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitrobenzoic acids are influenced by their functional groups. These compounds typically exhibit strong absorbance in spectroscopic analyses due to the presence of nitro groups. They may also show fluorescence quenching properties, which can be utilized in the detection of specific ions or molecules, as reported for a related compound, 4,4'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid . The fluorine atom contributes to the acidity of the carboxylic acid group and can affect the overall reactivity and stability of the molecule.
Scientific Research Applications
Heterocyclic Synthesis
2-Fluoro-4-methyl-5-nitrobenzoic acid and its analogs are used in the synthesis of various heterocyclic compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a building block for solid-phase synthesis, leading to various nitrogenous cycles like benzimidazoles and benzotriazoles, which are significant in drug discovery (Křupková, Funk, Soural & Hlaváč, 2013).
Fluorimetric Analysis
Compounds related to 2-Fluoro-4-methyl-5-nitrobenzoic acid, such as 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, have been used in high-performance liquid chromatography for sensitive detection of amino acids. This methodology allows for the detection of amino acids at very low concentrations (Watanabe & Imai, 1981).
Peptidomimetic Synthesis
2-Fluoro-4-methyl-5-nitrobenzoic acid derivatives have been used in the synthesis of β-turn peptidomimetics. These compounds have applications in medicinal chemistry, particularly in the design of molecules that mimic the biological activity of peptides (Jiang & Burgess, 2002).
Solid-Phase Organic Synthesis
Various forms of 2-Fluoro-4-methyl-5-nitrobenzoic acid have been employed in solid-phase organic synthesis. For example, resin-bound 4-fluoro-3-nitrobenzoic acid has been used to synthesize benzodiazepin-2-ones, a class of compounds with potential therapeutic applications (Schwarz, Tumelty & Gallop, 1998).
Radiochemistry
In the field of radiochemistry, 2-Fluoro-4-methyl-5-nitrobenzoic acid derivatives have been used for synthesizing fluorine-18-labeled compounds, which are important in positron emission tomography (PET) imaging. These compounds provide valuable insights in biological research and diagnostic imaging (Wang, Davis, Gao & Zheng, 2014).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAWHHHAAFFKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619589 | |
Record name | 2-Fluoro-4-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-5-nitrobenzoic acid | |
CAS RN |
753924-40-2 | |
Record name | 2-Fluoro-4-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-methyl-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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